AZD-2461 is a highly potent, next-generation poly(ADP-ribose) polymerase (PARP) inhibitor (IC50 = 5 nM for PARP1, 2 nM for PARP2) developed specifically to overcome acquired resistance mechanisms associated with first-generation PARP inhibitors like olaparib. While maintaining the core pharmacodynamic and pharmacokinetic properties required to induce synthetic lethality in BRCA-deficient models, AZD-2461 features critical structural modifications that prevent it from acting as a substrate for the P-glycoprotein (P-gp/MDR1) efflux pump. This targeted design ensures sustained intracellular concentrations and reliable target engagement, making it a critical procurement choice for advanced in vivo studies where spontaneous or acquired transporter-mediated resistance would otherwise confound therapeutic outcomes and workflow reproducibility[1].
Substituting AZD-2461 with the first-in-class analog olaparib often leads to experimental failure in long-term efficacy studies due to P-glycoprotein (P-gp) mediated drug efflux. In BRCA-mutant models, olaparib resistance predominantly involves the overexpression of P-gp, which rapidly pumps the drug out of the cell and neutralizes its efficacy [1]. Researchers relying on olaparib in these settings must either co-administer P-gp inhibitors like tariquidar or verapamil—introducing off-target toxicities and confounding variables—or risk false-negative efficacy results. AZD-2461’s structural inability to be recognized by these transporters ensures robust, single-agent activity even in highly efflux-competent or acquired-resistant cell lines and tumors, providing a much cleaner laboratory workflow [2].
AZD-2461 demonstrates equivalent cellular activity in both wild-type KB31 cells and P-gp-overexpressing KBA1 cells, whereas olaparib shows significantly reduced efficacy in the P-gp-overexpressing line. The addition of the P-gp inhibitor verapamil has little effect on AZD-2461's cellular activity, confirming it is not prone to P-gp-mediated efflux [1].
| Evidence Dimension | Cellular activity in P-gp overexpressing cells |
| Target Compound Data | Maintains full cellular activity without efflux inhibitors |
| Comparator Or Baseline | Olaparib (requires verapamil or tariquidar to restore activity) |
| Quantified Difference | AZD-2461 bypasses P-gp liability, eliminating the need for co-administered efflux inhibitors |
| Conditions | KBA1 (P-gp overexpressing) vs KB31 (wild-type) cell lines |
Eliminates the need to handle and co-administer toxic efflux inhibitors in long-term in vivo workflows, simplifying experimental design and improving data reproducibility.
In a syngeneic mouse model using the olaparib-resistant BRCA1/p53-deficient tumor line T6-28 (which exhibits an 80-fold increase in Mdr1b expression), AZD-2461 administered at 100 mg/kg orally induced significant tumor regression. In contrast, olaparib failed to control tumor growth unless co-administered with the P-gp inhibitor tariquidar [1].
| Evidence Dimension | Tumor growth inhibition in resistant models |
| Target Compound Data | 100 mg/kg p.o. drives tumor regression as a single agent |
| Comparator Or Baseline | Olaparib (50 mg/kg i.p. fails to control growth without tariquidar) |
| Quantified Difference | AZD-2461 restores in vivo efficacy in tumors with 80-fold Mdr1b upregulation |
| Conditions | BRCA1/p53-deficient T6-28 mouse mammary tumor model |
Justifies the procurement of AZD-2461 for researchers specifically modeling acquired PARP inhibitor resistance in advanced in vivo settings.
Despite the structural modifications required to evade P-gp, AZD-2461 maintains high-affinity target engagement comparable to first-generation inhibitors. AZD-2461 exhibits an IC50 of 5 nM for PARP1 and 2 nM for PARP2, matching the established potency baseline of olaparib (IC50 = 5 nM for PARP1) [1].
| Evidence Dimension | Enzymatic inhibition (IC50) |
| Target Compound Data | PARP1 IC50 = 5 nM, PARP2 IC50 = 2 nM |
| Comparator Or Baseline | Olaparib (PARP1 IC50 = 5 nM) |
| Quantified Difference | Equivalent target potency (1:1 ratio for PARP1) |
| Conditions | In vitro biochemical enzymatic assay |
Ensures buyers that the structural changes preventing P-gp efflux do not compromise the primary enzymatic inhibitory potency required for synthetic lethality.
In preclinical mouse models, AZD-2461 demonstrated a superior tolerability profile when combined with the DNA-damaging agent temozolomide compared to olaparib. AZD-2461 showed a significantly lower impact on mouse bone marrow cells, allowing for more effective combination dosing schedules without dose-limiting myelosuppression[1].
| Evidence Dimension | Bone marrow tolerability in combination therapy |
| Target Compound Data | Exhibits low toxicity to mouse bone marrow cells when combined with temozolomide |
| Comparator Or Baseline | Olaparib (induces severe bone marrow toxicity in identical combination regimens) |
| Quantified Difference | AZD-2461 permits sustained combination dosing, whereas olaparib requires dose reduction or interruption |
| Conditions | Mouse xenograft models treated with temozolomide + PARP inhibitor |
Provides superior workflow fit for combination therapy screening by preventing dose-limiting overlapping toxicities, allowing researchers to evaluate synergistic efficacy without premature study termination.
AZD-2461 is the optimal choice for studying BRCA-mutant tumors that have developed resistance to first-generation PARP inhibitors. Because it bypasses P-gp upregulation—the primary mechanism of olaparib resistance in mouse models—it allows researchers to isolate and study secondary resistance mechanisms, such as 53BP1 loss or homologous recombination restoration, without transporter-mediated artifacts [1].
For extended dosing schedules in syngeneic mouse models where spontaneous P-gp-mediated resistance typically confounds results, AZD-2461 provides sustained target engagement. This eliminates the need to co-administer P-gp inhibitors, streamlining experimental workflows and improving data reproducibility[2].
Due to its lower impact on mouse bone marrow cells, AZD-2461 is highly recommended for in vivo studies combining PARP inhibition with chemotherapeutics like temozolomide. It enables researchers to evaluate synergistic efficacy without being prematurely halted by dose-limiting overlapping toxicities[1].